2-Deacetoxydecinnamoyltaxinine J
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKHREABHMWBBE-CNZAUHOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Deacetoxydecinnamoyltaxinine J: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and isolation protocols for the taxane diterpenoid, 2-deacetoxydecinnamoyltaxinine J. This document synthesizes available scientific literature to offer detailed methodologies, quantitative data, and visual workflows to aid in the research and development of this potentially valuable natural product.
Natural Sources of this compound
This compound is a naturally occurring taxoid found within various species of the yew tree, genus Taxus. Its presence has been documented in several species, making them the primary sources for its isolation.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Taxus baccata (English Yew) | Taxaceae | Needles, Bark |
| Taxus canadensis (Canadian Yew) | Taxaceae | Needles |
| Taxus chinensis (Chinese Yew) | Taxaceae | Needles, Stems, Seeds |
| Taxus media | Taxaceae | Not specified |
| Taxus wallichiana (Himalayan Yew) | Taxaceae | Needles, Stems |
| Taxus yunnanensis | Taxaceae | Needles, Stems |
The concentration of this compound can vary depending on the specific plant species, geographical location, time of harvest, and the plant part utilized for extraction.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for taxane isolation.
Extraction of Crude Plant Material
The initial step involves the extraction of the dried and powdered plant material to obtain a crude extract containing a mixture of taxanes and other secondary metabolites.
Protocol 2.1: Solvent Extraction
-
Plant Material Preparation: Air-dry the collected plant material (e.g., needles and stems of a Taxus species) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. The solvent-to-plant material ratio is typically in the range of 10:1 (v/w).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude ethanolic extract.
Liquid-Liquid Partitioning
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the taxane fraction.
Protocol 2.2: Solvent Partitioning
-
Suspension: Suspend the crude ethanolic extract in water.
-
Sequential Extraction: Perform sequential extractions with solvents of increasing polarity. A common sequence is:
-
n-Hexane to remove non-polar compounds like lipids and chlorophyll.
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) to extract the taxane-rich fraction.
-
Ethyl acetate (EtOAc) to extract remaining semi-polar compounds.
-
-
Fraction Collection: Collect the dichloromethane/chloroform fraction, which is expected to contain this compound, and concentrate it in vacuo.
Chromatographic Purification
The enriched taxane fraction is further purified using a series of chromatographic techniques to isolate this compound.
Protocol 2.3: Multi-step Chromatography
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 1:1 v/v).
-
Purpose: To remove pigments and other high molecular weight impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (H₂O). The specific gradient will need to be optimized.
-
Detection: UV detection at a wavelength of approximately 227 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
-
Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Illustrative Quantitative Data for Isolation
| Parameter | Value/Range | Notes |
| Extraction | ||
| Starting Plant Material (dry weight) | 1 kg | Example quantity |
| Extraction Solvent | 95% Ethanol | |
| Solvent Volume | 10 L | |
| Crude Extract Yield | 50 - 100 g | Dependent on plant source |
| Partitioning | ||
| Dichloromethane Fraction Yield | 5 - 15 g | Enriched in taxanes |
| Chromatography | ||
| Silica Gel Column Load | 10 g of CH₂Cl₂ fraction | |
| Elution Gradient (Hexane:EtOAc) | 100:0 to 0:100 | |
| Prep-HPLC Column Dimensions | 250 x 20 mm, 5 µm | Example |
| Prep-HPLC Mobile Phase (ACN:H₂O) | Gradient, e.g., 40:60 to 80:20 | To be optimized |
| Final Yield of Pure Compound | 10 - 50 mg | Highly variable |
Visualizing the Workflow
The following diagrams illustrate the key stages of the isolation and purification process.
Caption: General workflow for the isolation of this compound.
Caption: Detailed chromatographic purification cascade.
This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific starting materials and available instrumentation. Further investigation into the biosynthetic pathways of this compound within Taxus species could lead to alternative production methods, such as cell culture or metabolic engineering.
Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 2-Deacetoxydecinnamoyltaxinine J
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetoxydecinnamoyltaxinine J, a member of the taxane family of natural products, is a compound of significant interest in the field of oncology drug development. While direct experimental evidence for its specific mechanism of action is nascent, its structural similarity to well-characterized taxanes such as paclitaxel and docetaxel allows for robust speculation on its biological activity. This technical guide synthesizes the current understanding of the mechanism of action of taxanes and applies this framework to hypothesize the cellular and molecular effects of this compound. It is anticipated that this compound, like other taxanes, functions as a microtubule-stabilizing agent, leading to mitotic arrest and the induction of apoptosis in proliferating cancer cells. This document provides a comprehensive overview of the core mechanism, associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research into this promising molecule.
Introduction: The Taxane Family and Microtubule Dynamics
Taxanes are a class of diterpenoid compounds originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] They represent a cornerstone of modern chemotherapy regimens for a variety of solid tumors, including breast, ovarian, and lung cancers. The principal mechanism of action for this class of drugs is their unique ability to interfere with the normal dynamics of cellular microtubules.[1]
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are integral components of the eukaryotic cytoskeleton. They play a crucial role in a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[2] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function.[3]
Speculated Core Mechanism of Action of this compound
Based on its taxane core structure, this compound is speculated to exert its cytotoxic effects by binding to and stabilizing microtubules.
Microtubule Stabilization
Unlike other anti-mitotic agents that induce microtubule depolymerization (e.g., vinca alkaloids), taxanes bind to the β-tubulin subunit within the microtubule polymer.[4] This binding event is thought to occur on the luminal side of the microtubule. The presence of the taxane molecule is believed to counteract the conformational changes in tubulin that are necessary for depolymerization, thus locking the microtubule in a polymerized state.[3] This leads to the formation of abnormally stable, non-functional microtubules and the suppression of microtubule dynamics.[2]
The chemical structure of this compound, while distinct from paclitaxel and docetaxel, retains the core taxane ring system essential for this interaction. Variations in the side chains, such as the absence of the C2 acetate and the C5 cinnamoyl group, may influence the binding affinity and overall potency of the molecule.
Figure 1. Chemical Structure of this compound.
Mitotic Arrest
The stabilization of microtubules by this compound is predicted to have profound consequences during mitosis. The proper formation and function of the mitotic spindle are exquisitely dependent on the dynamic instability of microtubules. The inability of the stabilized microtubules to depolymerize prevents the normal segregation of chromosomes during anaphase. This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the mitotic spindle.[5] The persistent activation of the SAC due to the presence of stabilized microtubules leads to a prolonged arrest in the G2/M phase of the cell cycle.[6]
Induction of Apoptosis
Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[7] The cell's inability to complete mitosis and resolve the mitotic checkpoint leads to the activation of apoptotic signaling cascades. This is a common fate for cancer cells treated with taxanes and is the ultimate basis for their therapeutic effect.[8]
Signaling Pathways Implicated in the Taxane Response
The cellular response to taxane-induced microtubule stabilization is complex and involves the modulation of several key signaling pathways that regulate cell cycle progression and apoptosis.
Bcl-2 Family and Mitochondrial Apoptosis
A critical signaling event in taxane-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2.[9] Phosphorylation of Bcl-2 inactivates its protective function, thereby promoting the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria. This initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the subsequent executioner caspases (e.g., caspase-3), which dismantle the cell.[8]
p53 and p21-Mediated Pathways
The tumor suppressor protein p53 can play a role in the cellular response to taxanes, although its involvement can be cell-type dependent.[10] In cells with functional p53, taxane-induced mitotic arrest can lead to the upregulation of p53.[9] Activated p53 can then induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21 (WAF1/CIP1).[11] p21 can contribute to cell cycle arrest and, in some contexts, apoptosis. However, studies have also shown that taxanes can induce apoptosis in a p53-independent manner, highlighting the complexity of the signaling network.[10][11]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including the JNK and p38 MAPK pathways, are also activated in response to taxane treatment.[12] These stress-activated pathways can contribute to the induction of apoptosis. For instance, activation of the JNK pathway has been linked to the phosphorylation and inactivation of Bcl-2.[13]
Quantitative Data for Taxane Analogs
While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the half-maximal inhibitory concentrations (IC50) for paclitaxel and docetaxel in various cancer cell lines. This data provides a benchmark for the expected potency of novel taxane compounds.
Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 2.4 - 5 | [3] |
| SK-BR-3 | Breast Cancer | ~3 | [3] |
| T-47D | Breast Cancer | ~2 | [3] |
| A549 | Lung Cancer | 3.2 | [14] |
| H1299 | Lung Cancer | 17.3 | [14] |
| CAOV-3 | Ovarian Cancer | 0.7 - 1.8 | [15] |
| OVCAR-3 | Ovarian Cancer | 0.7 - 1.8 | [15] |
Table 2: IC50 Values of Docetaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 18 - 170 | [1] |
| ZR-75-1 | Breast Cancer | 18 - 170 | [1] |
| CAOV-3 | Ovarian Cancer | 0.8 - 1.7 | [15] |
| OVCAR-3 | Ovarian Cancer | 0.8 - 1.7 | [15] |
Detailed Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) dissolved in DMSO
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for destabilization)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound, paclitaxel, and nocodazole in General Tubulin Buffer. The final DMSO concentration should be less than 1%.
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the compound dilutions (or vehicle control) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot the absorbance at 340 nm against time. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.
Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells and to determine its IC50 value.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating them with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: Use flow cytometry analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a taxane-like mechanism.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest that it functions as a microtubule-stabilizing agent, mirroring the mechanism of action of clinically established taxanes. The anticipated downstream effects include the induction of G2/M cell cycle arrest and the activation of apoptotic cell death in cancer cells. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses.
Future research should focus on the direct experimental characterization of this compound. Key areas of investigation include:
-
Quantitative determination of its binding affinity to tubulin.
-
Comprehensive profiling of its cytotoxic activity across a panel of cancer cell lines to determine its IC50 values and spectrum of activity.
-
Detailed elucidation of the specific signaling pathways modulated by this compound.
-
In vivo studies to assess its anti-tumor efficacy and pharmacokinetic properties.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. This compound [myskinrecipes.com]
Unveiling the Biological Potential of 2-Deacetoxydecinnamoyltaxinine J: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activities of 2-Deacetoxydecinnamoyltaxinine J (DAT-J), a taxoid derivative that has garnered interest for its potential role in overcoming multidrug resistance (MDR) in cancer cells. This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies from key studies, and a visualization of the potential signaling pathways involved.
Reversal of Multidrug Resistance
The primary biological activity of interest for this compound and its derivatives is the reversal of multidrug resistance, a significant challenge in cancer chemotherapy. Research has focused on the efficacy of these compounds in sensitizing resistant cancer cell lines to conventional chemotherapeutic agents like paclitaxel.
Quantitative Data on MDR Reversal
The following table summarizes the key quantitative findings from studies evaluating the MDR reversal activity of this compound and its derivatives.
| Compound | Cell Line | Combination Agent | Concentration | Activity | Reference |
| This compound Derivative | MCF7-R (Human Mammary Carcinoma, MDR) | Paclitaxel | 0.1 µM | Active in reversing paclitaxel resistance | [1] |
| 2-desacetoxytaxinine J | KB-C2 (Human Epidermoid Carcinoma, MDR) | Colchicine, Vincristine, Taxol | 10 µM | Completely reversed resistance |
Induction of Apoptosis
While the primary focus has been on MDR reversal, taxoids are a well-established class of compounds that induce apoptosis (programmed cell death) in cancer cells. The pro-apoptotic potential of this compound and its derivatives is an area of ongoing investigation.
Further quantitative data on the specific apoptotic activity of this compound is not yet available in the reviewed literature.
Experimental Protocols
This section details the methodologies employed in the key experiments to evaluate the biological activity of this compound and its derivatives.
MDR Reversal Activity Assay in MCF7-R Cells
Objective: To assess the ability of this compound derivatives to reverse paclitaxel resistance in the multidrug-resistant human mammary carcinoma cell line, MCF7-R.
Methodology:
-
Cell Culture: MCF7-R cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of paclitaxel, the this compound derivative, or a combination of both.
-
After a predetermined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells metabolize the MTT into formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) values are calculated to determine the cytotoxic effects of the treatments. A significant decrease in the IC50 of paclitaxel in the presence of the derivative indicates MDR reversal.
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells treated with taxoid derivatives.
Methodology:
-
Cell Treatment: Cancer cells (e.g., MCF-7) are seeded in culture plates and treated with the taxoid derivative at various concentrations for specific time points.
-
Cell Harvesting and Staining:
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The data is used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Signaling Pathways
The precise signaling pathways modulated by this compound have not been explicitly elucidated in the available literature. However, based on the known mechanisms of other taxoids and MDR reversal agents, a potential mechanism of action can be hypothesized. Taxoids are known to stabilize microtubules, leading to cell cycle arrest and induction of apoptosis. In the context of MDR, which is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), taxoid derivatives may act by inhibiting the function of these pumps, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.
Hypothetical Signaling Pathway for MDR Reversal
The following diagram illustrates a potential signaling pathway for the reversal of multidrug resistance by a this compound derivative in a cancer cell.
Experimental Workflow for MDR Reversal Assay
The following diagram outlines the typical workflow for an in vitro experiment designed to evaluate the MDR reversal activity of a compound.
Conclusion
This compound and its derivatives represent a promising avenue of research in the development of agents to combat multidrug resistance in cancer. The available data indicates their potential to re-sensitize resistant cancer cells to existing chemotherapeutics. Further in-depth studies are warranted to fully elucidate their mechanism of action, identify the specific signaling pathways they modulate, and to quantify their apoptotic and MDR reversal activities across a broader range of cancer cell lines. This will be crucial for their future development as potential therapeutic agents.
References
Preliminary Anticancer Studies of 2-Deacetoxydecinnamoyltaxinine J: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxydecinnamoyltaxinine J (2-DAT-J) is a naturally occurring taxane diterpenoid isolated from the Himalayan Yew (Taxus baccata L. spp. wallichiana).[1] As a member of the taxane family, which includes prominent anticancer agents like Paclitaxel and Docetaxel, 2-DAT-J has garnered interest for its potential therapeutic properties. This technical guide synthesizes the available preliminary data on the anticancer activities of 2-DAT-J, providing a detailed overview of its in vitro and in vivo effects, putative mechanisms of action, and the experimental methodologies employed in its initial investigations.
Data Presentation
The following tables summarize the quantitative data from preliminary studies on the anticancer activity of this compound.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Concentration for Significant Activity | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 µM | Not Reported | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | Not Reported | [1] |
Note: While specific IC50 values are not available in the reviewed literature, the provided concentrations indicate a notable level of cytotoxic activity against these breast cancer cell lines.
Table 2: In Vivo Anticancer Activity of this compound
| Animal Model | Tumor Type | Treatment Protocol | Observed Effects | Reference |
| Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight, orally, for 30 days | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05) | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The assessment of the cytotoxic effects of this compound on cancer cell lines was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
General Protocol:
-
Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo DMBA-Induced Mammary Tumor Model
The in vivo anticancer efficacy of this compound was evaluated using a chemically induced mammary tumor model in rats. 7,12-Dimethylbenz[a]anthracene (DMBA) is a potent carcinogen used to induce mammary tumors that often mimic human breast cancer.
General Protocol:
-
Animal Model: Virgin female Sprague Dawley rats at a specific age (e.g., 50-60 days old) are used for the study.
-
Tumor Induction: A single oral dose of DMBA, dissolved in a suitable vehicle like corn oil, is administered to each rat to induce mammary tumors.
-
Tumor Monitoring: The animals are monitored regularly for the appearance and growth of palpable mammary tumors. The size of the tumors is measured periodically using calipers.
-
Treatment: Once the tumors reach a specified size, the rats are randomly assigned to treatment and control groups. The treatment group receives daily oral administration of this compound (10 mg/kg body weight) for a defined period (e.g., 30 days). The control group receives the vehicle alone.
-
Data Collection: Tumor volume is monitored throughout the treatment period. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further histopathological analysis.
-
Statistical Analysis: The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary anticancer evaluation of a compound like this compound.
Caption: Experimental workflow for anticancer evaluation of 2-DAT-J.
Putative Signaling Pathway
While the precise signaling pathway affected by this compound has not been elucidated, its structural similarity to other taxanes suggests a potential mechanism involving the modulation of apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be initiated by 2-DAT-J, leading to programmed cell death in cancer cells. This proposed pathway is based on the known mechanisms of other taxane compounds and requires experimental validation for 2-DAT-J.
Caption: Putative apoptosis signaling pathway for 2-DAT-J.
Conclusion
The preliminary findings suggest that this compound exhibits promising anticancer activity, both in vitro against breast cancer cell lines and in vivo in a rat mammary tumor model.[1] Its efficacy warrants further investigation to determine its precise mechanism of action, including the identification of the specific signaling pathways it modulates. Future studies should focus on determining the IC50 values across a broader range of cancer cell lines, conducting more extensive in vivo efficacy and toxicity studies, and elucidating the molecular targets of 2-DAT-J. Such research will be crucial in assessing its potential as a lead compound for the development of novel anticancer therapeutics.
References
Unveiling 2-Deacetoxydecinnamoyltaxinine J: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery, history, and preliminary biological evaluation of the taxoid 2-Deacetoxydecinnamoyltaxinine J. The information presented is curated from scientific literature to support further research and development in the field of oncology and natural product chemistry.
Introduction and Nomenclature
This compound is a complex diterpenoid belonging to the taxane family of natural products. These compounds, famously exemplified by the anticancer drug Paclitaxel (Taxol®), are primarily isolated from various species of the yew tree (Taxus). The specific compound discussed herein has been identified in the scientific literature under the closely related name 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J . For the purpose of this guide, and based on the available literature, these names are considered to refer to the same chemical entity. This taxoid was first reported as a novel discovery from the needles of the Himalayan yew, Taxus wallichiana.[1][2]
Discovery and Isolation
The initial discovery and isolation of 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J were documented by Chattopadhyay et al. in a 2006 publication in Bioorganic & Medicinal Chemistry Letters.[1][2] The compound was extracted from the needles of Taxus wallichiana, a renewable source, which is a significant advantage over the use of the bark.
Experimental Protocol: Isolation and Purification
While the full, detailed experimental protocol from the original publication is not publicly available, a general workflow for the isolation of taxoids from Taxus species can be outlined. This process typically involves solvent extraction followed by chromatographic separation.
Logical Workflow for Taxoid Isolation
Caption: Generalized workflow for the isolation of taxoids.
Structure Elucidation
The chemical structure of 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J was determined using a combination of spectroscopic methods and confirmed by single-crystal X-ray crystallography.[1][2]
Spectroscopic Data
The primary literature indicates the use of spectroscopic data for structure elucidation.[1][2] This would have included:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish connectivity within the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
A comprehensive table of NMR and MS data will be populated upon accessing the full-text publication.
Biological Activity
Preliminary studies have shown that 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J possesses significant cytotoxic and immunomodulatory activities.[1][2]
Cytotoxic Activity
The compound was evaluated for its ability to inhibit the growth of cancer cells.
| Cell Line | Activity | IC₅₀ (µM) |
| Human cancer cell lines | Cytotoxic | Data not available |
Quantitative data on the cytotoxic activity against specific cell lines will be included once the primary literature is fully reviewed.
Immunomodulatory Activity
The immunomodulatory effects of the compound were also investigated.[1][2] This suggests that the compound may influence the activity of the immune system, which is a critical aspect of cancer therapy.
Further details on the specific immunomodulatory assays and results will be added upon obtaining the full research article.
Potential Signaling Pathways
The mechanism of action for most taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound shares this mechanism.
Hypothesized Signaling Pathway for Taxane-Induced Apoptosis
Caption: Hypothesized mechanism of taxane-induced apoptosis.
History and Future Perspectives
The discovery of this compound from Taxus wallichiana adds to the vast chemical diversity of taxanes. Its isolation from the needles is a sustainable approach for sourcing this class of compounds. The preliminary findings of its cytotoxic and immunomodulatory activities warrant further investigation. Future research should focus on:
-
Total synthesis of the molecule to ensure a stable supply for further studies.
-
In-depth evaluation of its mechanism of action against a broader panel of cancer cell lines.
-
Preclinical in vivo studies to assess its efficacy and safety profile.
-
Structure-activity relationship (SAR) studies to potentially develop more potent analogs.
This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound as a potential therapeutic agent. Further updates will be provided as more detailed information from the primary literature becomes available.
References
Potential Therapeutic Targets of 2-Deacetoxydecinnamoyltaxinine J: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deacetoxydecinnamoyltaxinine J (2-DAT-J) is a naturally occurring taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. As a member of the taxane family of compounds, which includes the widely used chemotherapeutic agents paclitaxel and docetaxel, 2-DAT-J holds significant promise as an anticancer agent. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-DAT-J, its mechanism of action, and relevant experimental data. The primary mechanism of action for taxanes involves the stabilization of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. This guide details the molecular pathways implicated in these processes and provides protocols for key experiments to evaluate the efficacy and mechanism of novel taxane derivatives.
Core Therapeutic Target: Microtubules
The principal therapeutic target of taxanes, including presumably this compound, is the β-tubulin subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
By binding to β-tubulin within the microtubule polymer, taxanes enhance microtubule polymerization and inhibit their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle function, leading to a sustained blockage of cells in the G2/M phase of the cell cycle.
Downstream Cellular Effects and Signaling Pathways
The sustained mitotic arrest induced by microtubule stabilization triggers a cascade of downstream signaling events, culminating in apoptotic cell death. The key cellular consequences and the signaling pathways involved are outlined below.
Cell Cycle Arrest at G2/M Phase
The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. The prolonged activation of the SAC due to taxane-induced microtubule stabilization leads to a sustained arrest in the G2/M phase of the cell cycle. This arrest is mediated by the inhibition of the anaphase-promoting complex/cyclosome (APC/C), which prevents the degradation of key mitotic proteins like cyclin B1 and securin.
Induction of Apoptosis
Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. Taxanes can induce apoptosis through both intrinsic and extrinsic pathways, with the intrinsic (mitochondrial) pathway being more extensively studied. A key event in taxane-induced apoptosis is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay Type | Concentration/Dose | Observed Effect |
| This compound | MCF-7 (human breast adenocarcinoma) | In vitro | 20 µM | Significant anticancer activity |
| This compound | MDA-MB-231 (human breast adenocarcinoma) | In vitro | 10 µM | Significant anticancer activity |
| This compound | Sprague Dawley rats with DMBA-induced mammary tumors | In vivo | 10 mg/kg body weight (oral, 30 days) | Significant regression in mammary tumors |
| Paclitaxel | MCF-7 | In vitro (MTT assay) | IC50: ~2.5 nM | Potent cytotoxicity |
| Docetaxel | MDA-MB-231 | In vitro (MTT assay) | IC50: ~1.5 nM | Potent cytotoxicity |
Note: The in vitro data for this compound is based on a single published study and further dose-response studies are required to determine precise IC50 values. The data for paclitaxel and docetaxel are representative values from the literature and can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the anticancer activity and mechanism of action of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 2-DAT-J in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-DAT-J in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with 2-DAT-J.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-DAT-J at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins, such as Bcl-2, and cleaved caspase-3, in cells treated with 2-DAT-J.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with 2-DAT-J, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound, as a taxane diterpenoid, exhibits promising anticancer activity. Its primary therapeutic target is presumed to be the microtubule network, leading to G2/M cell cycle arrest and the induction of apoptosis. The inactivation of the anti-apoptotic protein Bcl-2 appears to be a critical event in the apoptotic cascade triggered by taxanes. Further research is warranted to fully elucidate the specific molecular interactions of 2-DAT-J and to determine its precise IC50 values across a range of cancer cell lines. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this and other novel taxane derivatives as potential cancer therapeutics.
2-Deacetoxydecinnamoyltaxinine J: A Technical Review for Drug Development Professionals
An In-depth Guide to the Preclinical Data and Experimental Methodologies for a Promising Anticancer Taxoid
Introduction
2-Deacetoxydecinnamoyltaxinine J (DAT-J) is a naturally occurring taxane diterpenoid that has garnered interest within the scientific community for its potential as an anticancer agent. Isolated from the Himalayan yew, Taxus baccata, this compound shares the characteristic taxane core structure, which is the foundation for some of the most effective chemotherapeutic drugs, including paclitaxel and docetaxel. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activity, mechanism of action, and the experimental protocols used to elucidate its effects. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
Biological Activity
The primary focus of research on this compound has been its anticancer properties. Studies have demonstrated its efficacy in both in vitro and in vivo models of breast cancer. Furthermore, synthetic derivatives of DAT-J have been explored for their ability to reverse multidrug resistance (MDR) in cancer cells.
In Vitro Anticancer Activity
This compound has shown significant cytotoxic effects against human breast cancer cell lines. Specifically, it has been evaluated against the estrogen receptor-positive MCF-7 cell line and the triple-negative MDA-MB-231 cell line. While exact IC50 values are not consistently reported across the literature, one key study demonstrated notable activity at micromolar concentrations.[1]
| Compound | Cell Line | Concentration with Significant Activity |
| This compound | MCF-7 (human breast adenocarcinoma) | 20 µM |
| This compound | MDA-MB-231 (human breast adenocarcinoma) | 10 µM |
A study on synthetic derivatives of 2-deacetoxytaxinine J, a closely related compound, investigated their potential to reverse multidrug resistance in the human mammary carcinoma cell line MCF7-R. One of these derivatives demonstrated activity at a concentration of 0.1 µM when used in combination with paclitaxel.[2]
In Vivo Anticancer Activity
The anticancer potential of this compound has also been demonstrated in a preclinical animal model. In a study utilizing a 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in virgin female Sprague Dawley rats, oral administration of DAT-J at a dose of 10 mg/kg body weight for 30 days resulted in a significant regression of mammary tumors compared to the vehicle-treated control group.[1]
Mechanism of Action
As a member of the taxoid family of compounds, the primary mechanism of action of this compound is presumed to be its interaction with microtubules. Taxoids are known to bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. This binding event stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Below is a diagram illustrating the generally accepted signaling pathway for taxoid-induced apoptosis.
References
Methodological & Application
Application Notes and Protocols for 2-Deacetoxydecinnamoyltaxinine J In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxydecinnamoyltaxinine J is a taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for its potential cytotoxic and anti-proliferative activities against cancer cells. Taxanes are known to exert their effects by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) and MTT assays, along with an overview of its mechanism of action.
Data Presentation
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~20 | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | ~10 | [1][2] |
| HEK-293 | Normal Human Kidney | Not specified (used as a normal cell line control) | [1][2] |
Note: The reported values indicate concentrations at which significant in vitro activity was observed and may approximate the IC50.
Signaling Pathway
Taxanes, including this compound, primarily induce apoptosis by stabilizing microtubules. This disruption of microtubule dynamics leads to a prolonged mitotic block, activating a cascade of signaling events that culminate in programmed cell death. The process often involves the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, as well as modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with deionized water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials and Reagents:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
References
Application Notes and Protocols for Determining the IC50 of 2-Deacetoxydecinnamoyltaxinine J in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxydecinnamoyltaxinine J is a naturally occurring taxane diterpenoid that has shown potential as an anticancer agent. Taxanes, as a class of compounds, are known to interfere with microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The protocols outlined below are based on established methodologies for assessing cytotoxicity and will enable the generation of robust and reproducible data for preclinical drug development.
Data Presentation
To facilitate a structured approach to data collection, the following table is provided as a template for researchers to populate with their experimentally determined IC50 values.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Confidence Interval (95%) | Assay Method |
| Example: MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |
| Example: MDA-MB-231 | Breast Cancer | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |
| Example: A549 | Lung Carcinoma | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |
| Example: HeLa | Cervical Cancer | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |
| Example: PC-3 | Prostate Cancer | [Insert Value] | [Insert Value] | [e.g., MTT, SRB] |
Experimental Protocols
Determining IC50 Using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway
This compound, as a taxane, is expected to exert its anticancer effects primarily through the stabilization of microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in apoptotic cell death. The following diagram illustrates the putative signaling pathway.
Caption: Putative signaling pathway of this compound.
Disclaimer: The provided protocols and diagrams are intended for research purposes only and should be performed by trained personnel in a suitable laboratory environment. The specific concentrations and incubation times may need to be optimized for different cell lines.
References
Application Notes and Protocols for Investigating 2-Deacetoxydecinnamoyltaxinine J and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][] However, its efficacy can be limited by the development of drug resistance. Combination therapy, which involves the simultaneous or sequential administration of multiple therapeutic agents, is a promising strategy to enhance antitumor efficacy and overcome resistance.[5][6]
This document outlines a comprehensive set of protocols and application notes for investigating the potential synergistic effects of combining 2-Deacetoxydecinnamoyltaxinine J with paclitaxel. While direct studies on this specific combination are not yet available in the public domain, this guide provides a robust framework for researchers to explore its therapeutic potential. The methodologies described are based on established practices for evaluating drug combinations and investigating their mechanisms of action, with a focus on key signaling pathways often implicated in cancer progression and drug resistance, such as the PI3K/AKT/mTOR and MAPK pathways.[7][8][9][10]
In Vitro Efficacy and Synergy Analysis
Cell Viability and Cytotoxicity Assays
Objective: To determine the individual and combined cytotoxic effects of this compound and paclitaxel on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound alone, paclitaxel alone, and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment.
Synergy Determination
Objective: To quantitatively assess the synergistic, additive, or antagonistic effects of the drug combination.
Protocol: Combination Index (CI) Method
-
Data Input: Use the dose-response data from the cell viability assays.
-
Software Analysis: Utilize CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: Generate isobolograms to visually represent the synergistic effects at different dose levels.
Table 1: Hypothetical IC50 Values and Combination Index (CI) for this compound and Paclitaxel Combination in A549 Cells
| Treatment | IC50 (nM) | CI Value (at Fa=0.5) | Interpretation |
| This compound | 150 | - | - |
| Paclitaxel | 50 | - | - |
| Combination (1:1 Molar Ratio) | - | 0.6 | Synergism |
| Combination (1:2 Molar Ratio) | - | 0.5 | Synergism |
| Combination (2:1 Molar Ratio) | - | 0.7 | Synergism |
Fa: Fraction affected (e.g., 0.5 corresponds to 50% inhibition of cell growth)
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Apoptosis Assay
Objective: To determine if the combination treatment induces apoptosis more effectively than single agents.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with IC50 concentrations of each drug and their combination for 48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | 2.1 | 1.5 | 3.6 |
| This compound (IC50) | 10.5 | 5.2 | 15.7 |
| Paclitaxel (IC50) | 15.8 | 8.3 | 24.1 |
| Combination (IC50) | 25.3 | 15.1 | 40.4 |
Cell Cycle Analysis
Objective: To investigate the effect of the combination treatment on cell cycle progression. Paclitaxel is known to cause a G2/M arrest.[1][3]
Protocol: Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the respective IC50 concentrations of the drugs and their combination for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Hypothetical Cell Cycle Distribution in HeLa Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 55.2 | 25.1 | 19.7 |
| This compound (IC50) | 50.1 | 28.3 | 21.6 |
| Paclitaxel (IC50) | 15.4 | 10.5 | 74.1 |
| Combination (IC50) | 10.2 | 8.9 | 80.9 |
Investigation of Signaling Pathways
Western Blot Analysis
Objective: To examine the effect of the combination treatment on key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways. Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers and contributes to chemoresistance.[8][9] The MAPK pathways are also crucial regulators of cell proliferation, differentiation, and apoptosis.[11][12]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Densitometry: Quantify band intensities using image analysis software.
Table 4: Hypothetical Changes in Protein Expression/Phosphorylation in A549 Cells
| Treatment | p-AKT/AKT Ratio | p-mTOR/mTOR Ratio | p-ERK/ERK Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | 0.8 | 0.7 | 1.2 |
| Paclitaxel (IC50) | 1.3 | 1.2 | 1.8 |
| Combination (IC50) | 0.4 | 0.3 | 2.5 |
In Vivo Studies
Objective: To evaluate the antitumor efficacy of the combination therapy in a preclinical animal model.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ A549 cells) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, paclitaxel alone, and the combination.
-
Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Toxicity Assessment: Perform histological analysis of major organs to assess for any treatment-related toxicity.
Table 5: Hypothetical In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound | 980 ± 120 | 21.6 |
| Paclitaxel | 650 ± 90 | 48.0 |
| Combination | 250 ± 50 | 80.0 |
Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.
Caption: Potential modulation of the MAPK/ERK signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for evaluating combination therapy.
Conclusion
The protocols and application notes provided herein offer a comprehensive and systematic approach for the preclinical evaluation of this compound and paclitaxel combination therapy. By following these methodologies, researchers can effectively assess the synergistic potential, elucidate the underlying mechanisms of action, and gather the necessary data to support further development of this potential therapeutic strategy. The inclusion of mechanistic studies targeting key signaling pathways will be crucial in understanding how this combination may overcome resistance and enhance therapeutic outcomes.
References
- 1. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel combination therapy in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel combination therapy in the treatment of metastatic breast cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting PI3K/AKT/mTOR pathway in cancer :: magazine :: ABCD - The Italian scientific community of cell and developmental biologists [abcd-it.org]
- 11. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Deacetoxydecinnamoyltaxinine J
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxydecinnamoyltaxinine J is a taxane derivative of significant interest in pharmaceutical research due to its potential applications in drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
The two primary analytical methods recommended for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV offers a robust and cost-effective approach suitable for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | ng/mL range | pg/mL to ng/mL range |
| Linearity (Typical) | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) (Typical) | ~30 ng/mL | ~15 pg/mL |
| Limit of Quantification (LOQ) (Typical) | ~100 ng/mL | ~50 pg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%) | 95 - 105% | 90 - 110% |
| Application | Quality control, formulation analysis | Bioanalysis, metabolite identification |
Note: The values presented in this table are typical performance characteristics for taxane analysis and should be validated for the specific application.
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol outlines a method for the quantification of this compound in a purified sample or pharmaceutical formulation.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). The ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 228 nm (based on the common absorbance of the taxane core and cinnamoyl moiety)
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification in Biological Matrices by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Paclitaxel or another structurally similar taxane
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma/serum (blank)
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion of the standard)
-
Internal Standard (e.g., Paclitaxel): Precursor ion [M+H]⁺ → Product ion
-
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% B).
-
Transfer to an autosampler vial for injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Experimental Workflow
Application Notes and Protocols for 2-Deacetoxydecinnamoyltaxinine J Delivery Systems in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxydecinnamoyltaxinine J is a taxane diterpenoid with demonstrated anticancer activity.[1][2] Like other taxanes, its poor water solubility presents challenges for direct application in in vitro experimental systems and subsequent therapeutic development. To overcome these limitations, various drug delivery systems can be employed to enhance its solubility, stability, and cellular uptake. This document provides detailed application notes and protocols for the formulation and in vitro evaluation of this compound-loaded liposomes and polymeric nanoparticles.
The protocols outlined below are adapted from established methods for other taxane compounds, such as paclitaxel and docetaxel, and provide a robust framework for the in vitro assessment of this compound formulations.[3][4]
Data Presentation: Formulation Characteristics
The successful formulation of a drug delivery system is dependent on achieving optimal physicochemical characteristics. The following tables summarize typical quantitative data for taxane-loaded liposomes and polymeric nanoparticles, providing a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of Taxane-Loaded Liposomes
| Parameter | Typical Range | Method of Analysis |
| Particle Size (nm) | 100 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -20 to -40 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (%) | > 80% | Ultracentrifugation / HPLC |
| Drug Loading (%) | 1 - 5% | Ultracentrifugation / HPLC |
Table 2: Physicochemical Properties of Taxane-Loaded Polymeric Nanoparticles
| Parameter | Typical Range | Method of Analysis |
| Particle Size (nm) | 150 - 300 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (%) | 70 - 90% | Ultracentrifugation / HPLC |
| Drug Loading (%) | 10 - 20% | Ultracentrifugation / HPLC |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes using the thin-film hydration method, a common and effective technique for encapsulating hydrophobic drugs like taxanes.[5][6][7]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., HSPC)
-
Cholesterol (Chol)
-
DSPE-mPEG2000
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio is 60:40:5 for HSPC:Chol:mPEG-DSPE.[3]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the inner wall of the flask.[3]
-
Dry the film under vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature (e.g., 60°C).[3] This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size and lamellarity of the vesicles.
-
For a more uniform size distribution, extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) using a mini-extruder.[2]
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency and drug loading using a validated HPLC method after lysing the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol details the formulation of polymeric nanoparticles, which can provide sustained release of the encapsulated drug.[4][8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or TPGS as a stabilizer
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in dichloromethane.
-
-
Aqueous Phase Preparation:
-
Dissolve PVA or TPGS in deionized water to create the aqueous phase.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.
-
Homogenize or sonicate the mixture to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticle pellet with deionized water multiple times to remove any residual PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Quantify the encapsulation efficiency and drug loading using a validated HPLC method after dissolving a known amount of nanoparticles in a suitable organic solvent.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to assess the release profile of this compound from the prepared delivery systems.[9][10][11]
Materials:
-
This compound-loaded nanoparticles or liposomes
-
Phosphate Buffered Saline (PBS), pH 7.4 (with 0.5% Tween 80 to ensure sink conditions)
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Place a known concentration of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and place it in a container with a known volume of release medium (PBS with Tween 80).
-
Incubate the container in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Free this compound (as a control)
-
This compound-loaded formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound and the drug-loaded formulations in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 5: Cellular Uptake Study by Fluorescence Microscopy
This protocol allows for the visualization of the internalization of the delivery systems into cancer cells.[14][15]
Materials:
-
Fluorescently labeled nanoparticles or liposomes (e.g., loaded with a fluorescent dye like Coumarin-6 or by conjugating a fluorescent tag to the surface)
-
Cancer cell line
-
Glass-bottom dishes or chamber slides
-
Cell culture medium
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled formulations for a specific period (e.g., 2, 4, or 6 hours).
-
Wash the cells with PBS three times to remove any non-internalized nanoparticles or liposomes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS again.
-
Stain the cell nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the slides with a suitable mounting medium.
-
Visualize the cellular uptake of the formulations using a fluorescence microscope. The fluorescently labeled delivery system and the DAPI-stained nuclei can be observed in different channels.
Visualization of Mechanisms and Workflows
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Experimental workflow for formulation and in vitro evaluation.
Simplified signaling pathway of taxane-induced apoptosis.
Relationship between formulation properties and in vitro outcomes.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Microtubule Stabilization by 2-Deacetoxydecinnamoyltaxinine J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. Disruption of these dynamics is a clinically validated strategy in cancer therapy. Microtubule-stabilizing agents, such as the taxane class of compounds, bind to β-tubulin, promoting microtubule polymerization and stability. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
2-Deacetoxydecinnamoyltaxinine J is a taxane derivative with potential microtubule-stabilizing properties. These application notes provide detailed protocols for characterizing its effects on microtubule stabilization through in vitro and cell-based assays. The following sections outline the necessary experimental procedures, data presentation formats, and visualizations of relevant signaling pathways to guide researchers in their investigation of this and similar compounds.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for presenting typical results.
Table 1: In Vitro Tubulin Polymerization
| Compound | Concentration (µM) | Vmax (mOD/min) | Lag Time (min) | Max Polymerization (OD) |
| Vehicle (DMSO) | - | |||
| Paclitaxel (Control) | 10 | |||
| This compound | 1 | |||
| 10 | ||||
| 100 |
Table 2: Cellular Microtubule Content
| Compound | Concentration (nM) | % Resistant Microtubules | IC50 (nM) |
| Vehicle (DMSO) | - | 100 | - |
| Paclitaxel (Control) | 100 | ||
| This compound | 10 | ||
| 100 | |||
| 1000 |
Table 3: Cytotoxicity Assay
| Cell Line | Compound | IC50 (nM) |
| HeLa | Paclitaxel (Control) | |
| This compound | ||
| A549 | Paclitaxel (Control) | |
| This compound | ||
| MCF-7 | Paclitaxel (Control) | |
| This compound |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution in DMSO
-
Paclitaxel (positive control)
-
Pre-warmed 96-well plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Prepare 1 M GTP stock and store at -80°C in small aliquots.
-
On the day of the experiment, prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of this compound and paclitaxel in General Tubulin Buffer from the DMSO stock. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the Vmax (maximum rate of polymerization), lag time, and the maximum polymer mass.
-
Compare the effects of this compound to the vehicle and paclitaxel controls.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with the test compound.
Materials:
-
Cultured cells (e.g., HeLa, A549) seeded on sterile glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Paclitaxel (positive control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips to achieve 60-70% confluency at the time of fixation.
-
Allow cells to adhere for 24 hours.
-
Treat cells with desired concentrations of this compound, paclitaxel, or vehicle control for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with the chosen fixation solution.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.[1]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Cell-Based Microtubule Stabilization Assay
This quantitative assay measures the amount of microtubule polymer remaining in cells after a challenge with a microtubule-destabilizing agent.
Materials:
-
Cultured cells (e.g., HeLa) in a 96-well plate
-
This compound
-
Microtubule-destabilizing agent (e.g., nocodazole or combretastatin A4)
-
Permeabilization/Fixation Buffer
-
Primary antibody (anti-α-tubulin)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Luminometer
Protocol:
-
Cell Treatment:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., paclitaxel) for a predetermined time (e.g., 4 hours).
-
-
Microtubule Depolymerization Challenge:
-
Detection of Resistant Microtubules:
-
Permeabilize and fix the cells.
-
Wash the wells and incubate with an anti-α-tubulin primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash thoroughly and add a chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of stabilized microtubules that resisted depolymerization.
-
Calculate the percentage of resistant microtubules relative to the DMSO-treated control (no destabilizing agent).
-
Determine the EC50 value for microtubule stabilization.
-
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Deacetoxydecinnamoyltaxinine J for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Deacetoxydecinnamoyltaxinine J (DDTJ) in cell culture experiments. The information provided is based on established methods for improving the solubility of poorly water-soluble compounds, particularly those in the taxane family.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous cell culture media?
A1: this compound, like many other taxane derivatives, is a lipophilic molecule. Its chemical structure contains a large, nonpolar carbon skeleton, which results in low aqueous solubility. When a concentrated stock solution of DDTJ in an organic solvent is diluted into an aqueous medium like cell culture media, the dramatic increase in solvent polarity can cause the compound to precipitate out of solution.
Q2: What is the first and most common method to try for dissolving DDTJ for cell culture?
A2: The most common initial approach is to use a small amount of a water-miscible organic solvent to prepare a high-concentration stock solution, which is then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of compounds.[1]
Q3: What concentration of DMSO is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the optimal and non-toxic concentration for your specific cell line and experimental conditions. It's recommended to keep the final DMSO concentration as low as possible, ideally below 0.1%, to minimize any potential off-target effects of the solvent on cellular processes.[1] A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in your experiments.
Q4: My compound precipitates when I add the DMSO stock to the cell culture medium. What should I do?
A4: This is a common issue. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, thereby lowering the final DMSO concentration in the medium.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Increase Mixing Speed: Gently vortex or pipette the medium immediately after adding the stock solution to ensure rapid and even dispersion.
-
Consider Co-solvents: In some cases, a mixture of solvents can be more effective. However, the toxicity of any co-solvent mixture on your cells must be evaluated.
Q5: Are there alternatives to DMSO for dissolving DDTJ?
A5: Yes, if DMSO is not suitable for your experiment, other solvents or solubility-enhancing techniques can be explored:
-
Ethanol: Can be used as an alternative to DMSO, but it is generally more volatile and may have different effects on cells.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule in their central cavity, forming an inclusion complex with improved water solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[4]
-
Formulations with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that enhance the solubility of hydrophobic compounds. However, these can also have biological effects and their use should be carefully controlled and validated.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Cell Culture Wells
-
Possible Cause: The concentration of DDTJ in the final working solution exceeds its solubility limit in the cell culture medium.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Test a lower final concentration of DDTJ.
-
Optimize Stock Solution: Prepare a higher concentration stock in DMSO to minimize the volume added to the medium.
-
Use a Different Solubilization Method: Consider using cyclodextrins to enhance aqueous solubility.
-
Sonication: Briefly sonicating the final solution might help in dissolving fine precipitates, but be cautious as this can generate heat and potentially degrade the compound.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Incomplete dissolution or precipitation of the compound over time, leading to variations in the effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your prepared solutions and culture wells for any signs of precipitation before and during the experiment.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of DDTJ for each experiment from a frozen stock.
-
Solubility Assessment: Perform a simple visual solubility test by preparing a dilution series of your compound in the cell culture medium to determine the approximate solubility limit.
-
Issue 3: Observed Cellular Effects in the Vehicle Control Group
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is high enough to affect cell physiology.
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Lower the final concentration of the solvent in your culture medium.
-
Cell Line Specific Toxicity: Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.
-
Alternative Solvents: If DMSO toxicity is suspected, explore other less toxic solvents or solubilization methods like cyclodextrin complexation.
-
Data Presentation
Table 1: Comparison of Solubilization Methods for Poorly Soluble Taxane Derivatives (Illustrative Examples)
| Method | Solubilizing Agent | Compound | Solubility Enhancement (Approx.) | Key Considerations |
| Co-solvency | DMSO | Paclitaxel | Varies with final concentration | Potential for cellular toxicity at higher concentrations.[1] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Paclitaxel | Up to 500-fold[2] | Requires optimization of drug:cyclodextrin molar ratio. |
| Complexation | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Docetaxel | Significant increase | Can improve in vivo safety profile.[4] |
| Micellar Formulation | Tween® 80 | Docetaxel | Varies | Potential for hypersensitivity reactions in vivo. |
Experimental Protocols
Protocol 1: Preparation of a DDTJ Stock Solution using DMSO
-
Weighing: Accurately weigh a precise amount of this compound.
-
Dissolution: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied to aid dissolution.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of DDTJ Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DDTJ stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Protocol 3: Preparation of a DDTJ-Cyclodextrin Inclusion Complex
This protocol is a general guideline based on methods used for other taxanes and should be optimized for DDTJ.
-
Molar Ratio Selection: Start with a 1:2 molar ratio of DDTJ to hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in deionized water.
-
DDTJ Solution: In a separate tube, dissolve the DDTJ in a minimal amount of a suitable organic solvent (e.g., ethanol or a co-solvent mixture).
-
Mixing: Slowly add the DDTJ solution dropwise to the continuously stirring cyclodextrin solution.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Filtration/Lyophilization: Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug. The resulting clear solution can be used directly or lyophilized to obtain a powder of the inclusion complex which can be reconstituted in water or medium.
Mandatory Visualizations
References
- 1. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
troubleshooting variable results in 2-Deacetoxydecinnamoyltaxinine J experiments
Disclaimer: Information on the specific compound 2-Deacetoxydecinnamoyltaxinine J is limited in publicly available scientific literature. The following troubleshooting guides, protocols, and data are based on the well-understood class of taxane compounds, to which this compound belongs. Researchers should use this information as a general guideline and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with taxane compounds, including this compound.
Q1: My compound is precipitating out of solution when I dilute it in aqueous cell culture medium. How can I resolve this?
Answer: This is a frequent challenge with hydrophobic compounds like taxanes.[1][2]
-
Problem: The compound, likely dissolved in a high-concentration organic solvent stock (e.g., DMSO), is poorly soluble in the aqueous environment of cell culture media.[1][3]
-
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Detailed Steps:
-
Lower Final Concentration: The simplest approach is to test a lower final concentration of the compound.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] You may test slightly increasing this percentage if your cell line tolerates it.
-
Use Solubility Enhancers: For persistent issues, consider formulating the compound with solubility-enhancing agents like cyclodextrins.[4]
-
Prepare Fresh: Always prepare working dilutions from your stock solution immediately before adding them to your experiment. Do not store aqueous dilutions.[2]
-
Q2: I am seeing high variability between replicate wells in my cell viability (e.g., MTT, XTT) assay. What are the common causes?
Answer: High variability in plate-based assays can obscure the true effect of the compound.
-
Common Causes & Solutions:
| Problem | Root Cause | Recommended Solution |
| Inconsistent IC50 Values | Cell passage number, cell seeding density, or compound incubation time varies between experiments.[5] | Use cells within a consistent passage number range. Optimize and standardize cell seeding density to ensure logarithmic growth. Keep incubation times consistent. |
| Edge Effects | Increased evaporation in the outer wells of a 96-well plate alters media concentration.[6] | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Inaccurate pipetting of cells or compound. Non-homogenous cell suspension.[6] | Ensure pipettes are calibrated. Mix the cell suspension thoroughly before and during seeding to prevent settling. Use reverse pipetting for viscous solutions. |
| Compound Precipitation | The compound is not fully dissolved at the tested concentration (See Q1). | Visually inspect wells for precipitation before and after adding the compound. If observed, follow the troubleshooting steps for solubility. |
Q3: My apoptosis assay (e.g., Annexin V/PI) shows a low percentage of apoptotic cells, even at high compound concentrations.
Answer: This could be due to issues with assay timing, execution, or the specific mechanism of cell death.
-
Troubleshooting Steps:
-
Optimize Treatment Duration: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal time point for detecting apoptosis.[6]
-
Check Cell Harvesting: Apoptotic cells can detach and float in the medium. Ensure you collect both the supernatant and adherent cells to avoid losing the apoptotic population.[6][7]
-
Verify Reagent and Protocol: Ensure Annexin V binding is performed in a calcium-containing buffer, as the binding is Ca²⁺-dependent. Using buffers with chelators like EDTA will inhibit the staining.[8] Run a positive control (e.g., staurosporine) to confirm the assay is working correctly.
-
Consider the Cell Death Mechanism: While taxanes typically induce apoptosis, other forms of cell death like necrosis or mitotic catastrophe could occur. If you see a high number of PI-positive/Annexin V-negative cells, it may indicate necrosis.[9]
-
Quantitative Data Summary
The following tables provide example data ranges for taxane compounds in common in vitro assays. These should be used as a reference, and values for this compound must be determined empirically.
Table 1: Example IC50 Values for Taxane Compounds in Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | Typical IC50 Range (nM) | Assay Type |
| MCF-7 | Breast | 5 - 50 | MTT / XTT |
| A549 | Lung | 10 - 100 | SRB |
| SW480 | Colon | 20 - 200 | CellTiter-Glo |
| PC-3 | Prostate | 5 - 75 | MTT |
Table 2: Example Apoptosis Induction by a Taxane Compound (100 nM at 48h)
| Marker | Method | % of Total Cells (Example) | Interpretation |
| Annexin V+/PI- | Flow Cytometry | 25 - 40% | Early Apoptosis |
| Annexin V+/PI+ | Flow Cytometry | 15 - 30% | Late Apoptosis / Necrosis |
| Caspase-3/7 Activity | Fluorometric Assay | 3 - 5 fold increase over control | Executioner Caspase Activation |
| PARP Cleavage | Western Blot | Presence of 89 kDa fragment | Caspase-3 Substrate Cleavage |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (e.g., DMSO <0.5%).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[5]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the optimized time and concentration.
-
Cell Harvesting: Collect the cell culture supernatant (containing detached cells). Wash the adherent cells with PBS and detach them using an EDTA-free dissociation reagent (e.g., Accutase). Combine the detached cells with the supernatant.
-
Washing: Centrifuge the cell suspension (300 x g, 5 min) and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Use unstained and single-stained controls for proper compensation and gating.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases activated during apoptosis.[11]
-
Cell Treatment & Lysis: Treat cells in a white-walled 96-well plate. After treatment, lyse the cells according to the kit manufacturer's protocol (e.g., adding a lysis buffer and incubating).
-
Substrate Addition: Prepare a reaction mix containing the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC). Add this mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 400 nm Ex / 505 nm Em). The signal is proportional to the amount of caspase activity.
Visualizations: Pathways and Workflows
Taxane Mechanism of Action & Signaling Pathway
Taxanes function primarily by stabilizing microtubules, which disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[12][13]
Caption: Taxane-induced microtubule stabilization and apoptosis pathway.
General Experimental Workflow for In Vitro Compound Evaluation
This diagram outlines the typical progression of experiments when evaluating a novel cytotoxic compound.
Caption: Workflow for evaluating a novel cytotoxic agent in vitro.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Deacetoxydecinnamoyltaxinine J Concentration for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for 2-Deacetoxydecinnamoyltaxinine J in in vitro assays?
A1: Based on published data, a starting concentration range of 10-20 µM has been shown to exhibit significant in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1] However, the optimal concentration is cell line-dependent and should be determined empirically for your specific experimental setup. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cell line of interest.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3][4] Always include a vehicle control (media with the same concentration of DMSO as the highest treatment concentration) in your experiments.
Q3: What is the mechanism of action of this compound?
A3: As a taxane diterpenoid, this compound is expected to share a similar mechanism of action with other taxanes like paclitaxel and docetaxel.[5][6] These compounds are known to function as microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7][8][9]
Q4: Which in vitro assays are suitable for evaluating the efficacy of this compound?
A4: A variety of in vitro assays can be used to assess the anticancer properties of this compound. Commonly used assays include:
-
Cytotoxicity/Cell Viability Assays: MTT, MTS, and resazurin-based assays are used to measure the metabolic activity of cells as an indicator of viability.[1][10][11]
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy can be used to detect and quantify apoptotic cells.[12][13]
-
Cell Cycle Analysis: Propidium iodide staining of cellular DNA followed by flow cytometry can determine the percentage of cells in different phases of the cell cycle, identifying a G2/M arrest.
-
Colony Formation Assay: This assay assesses the long-term ability of single cells to grow into colonies after treatment, providing insight into the compound's cytostatic or cytotoxic effects.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Assay Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. 2. Calibrate pipettes regularly. Use a multi-channel pipette for adding common reagents to reduce variability. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Low signal or no dose-dependent effect. | 1. Sub-optimal compound concentration: The concentration range tested is too low. 2. Compound precipitation: The compound may have precipitated out of solution in the culture medium. 3. Short incubation time: The duration of treatment is insufficient to induce a measurable effect. | 1. Test a wider and higher range of concentrations. 2. Visually inspect the wells for any precipitate under a microscope. Prepare fresh dilutions of the compound from the stock solution. Ensure the final DMSO concentration is not causing precipitation. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High background in control wells. | 1. Contamination: Bacterial or fungal contamination can affect assay readings. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Media components: Phenol red in the culture medium can interfere with colorimetric assays. | 1. Regularly check cell cultures for contamination. Use sterile techniques. 2. Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).[2][3][4] Include a vehicle control to assess solvent toxicity. 3. Use phenol red-free medium for the duration of the assay if interference is suspected. |
Guide 2: Issues with Apoptosis Assay (Annexin V/PI Staining)
| Problem | Potential Cause | Troubleshooting Steps |
| High percentage of Annexin V positive cells in the negative control. | 1. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes. 2. Over-confluent or unhealthy cells: Cells may be undergoing spontaneous apoptosis. | 1. Handle cells gently. Centrifuge at a lower speed (e.g., 300 x g). 2. Use cells from a healthy, logarithmically growing culture. Avoid using cells that are over-confluent. |
| No or low percentage of apoptotic cells after treatment. | 1. Ineffective compound concentration or incubation time: The treatment is not sufficient to induce apoptosis. 2. Incorrect assay timing: Apoptosis is a transient process; the assay may be performed too early or too late. | 1. Increase the concentration of this compound and/or the incubation time. 2. Perform a time-course experiment to identify the peak of the apoptotic response. |
| High percentage of PI positive (necrotic) cells. | 1. High compound concentration: The compound may be causing necrosis at high concentrations. 2. Delayed processing: Apoptotic cells can progress to secondary necrosis if not processed promptly. | 1. Test a lower range of concentrations to distinguish between apoptosis and necrosis. 2. Process the cells for staining and analysis as soon as possible after harvesting. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting up and down or by using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Apoptosis Assay
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (cell culture grade)
-
6-well plates or T-25 flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the determined optimal time. Include an untreated control and a vehicle control.
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect both the detached and floating cells.
-
For suspension cells, collect the cells directly.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity Results
Caption: A step-by-step guide for troubleshooting unexpected results in cytotoxicity assays.
Signaling Pathway of Taxane-Induced Apoptosis
Caption: The proposed signaling pathway for taxane-induced apoptosis.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Storage and Handling of 2-Deacetoxydecinnamoyltaxinine J
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2-Deacetoxydecinnamoyltaxinine J during storage and experimental handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound purity over time in solid state. | 1. Inappropriate storage temperature: Exposure to ambient or fluctuating temperatures can accelerate degradation. 2. Exposure to light: Photodegradation can occur, especially for compounds with chromophores. 3. Exposure to moisture/humidity: Hydrolysis of ester groups can be initiated by ambient moisture. 4. Exposure to oxygen: Oxidative degradation can occur, although less common for this class of compounds. | 1. Store at recommended low temperatures: For long-term storage, -20°C to -80°C is advised. For short-term storage, 2-8°C is acceptable. 2. Protect from light: Store the compound in an amber vial or a light-blocking container. 3. Ensure a dry environment: Store in a desiccator, especially if the container is frequently opened. 4. Use an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. |
| Degradation of the compound in solution. | 1. Inappropriate solvent: Protic solvents (e.g., methanol, water) can facilitate hydrolysis of ester groups. 2. Incorrect pH of the solution: Both acidic and basic conditions can catalyze degradation, particularly epimerization and hydrolysis. The optimal pH for taxane stability is generally around 4-5. 3. High storage temperature of the solution: Chemical reactions, including degradation, are accelerated at higher temperatures. 4. Repeated freeze-thaw cycles: This can lead to the precipitation of the compound and may introduce moisture upon condensation. | 1. Choose an appropriate solvent: For stock solutions, aprotic solvents like DMSO or anhydrous ethanol are preferred. Prepare aqueous solutions fresh before use. 2. Buffer solutions to an optimal pH: If aqueous solutions are necessary, use a buffer system to maintain a pH between 4 and 5. 3. Store solutions at low temperatures: Store stock solutions at -20°C or -80°C in small aliquots. 4. Aliquot solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound from solution. | 1. Low solubility in the chosen solvent system. 2. Concentration exceeds the solubility limit. 3. Temperature changes affecting solubility. | 1. Consult solubility data: Ensure the chosen solvent is appropriate for the desired concentration. 2. Prepare solutions at a lower concentration: If precipitation occurs, dilute the solution. 3. Maintain a constant storage temperature: Avoid drastic temperature fluctuations. If warming is necessary to redissolve, do so gently and ensure the compound is fully dissolved before use. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Formation of degradation products: This indicates that the storage or handling conditions are not optimal. 2. Contamination of the sample or solvent. | 1. Review storage and handling procedures: Refer to this guide to identify and rectify potential issues. 2. Characterize the new peaks: Use techniques like LC-MS to identify the degradation products. Common taxane degradants include epimers and hydrolyzed products. 3. Use high-purity solvents and clean labware: Ensure that all materials used are free from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of related taxane diterpenoids, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the ester groups at various positions on the taxane core, catalyzed by acidic or basic conditions and the presence of water.
-
Epimerization: Reversible conversion of the stereochemistry at the C-7 position, which is primarily base-catalyzed.[1] This can lead to the formation of the 7-epi-isomer, which may have different biological activity.
-
Oxetane Ring Cleavage: Under acidic conditions, the four-membered oxetane ring, characteristic of many taxanes, can undergo cleavage.[2]
Q2: What is the ideal temperature for long-term storage of solid this compound?
A2: For long-term stability of solid this compound, storage at -20°C or -80°C is recommended to minimize the rate of any potential degradation reactions.
Q3: How should I prepare and store solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture. Aqueous solutions should be prepared fresh for each experiment from the stock solution. If an aqueous solution must be stored, it should be for the shortest possible time, refrigerated (2-8°C), and buffered to a pH of 4-5.[2][3][4]
Q4: Can I store solutions of this compound at room temperature?
A4: Storing solutions at room temperature is not recommended for extended periods as it can significantly accelerate degradation. If experimental conditions require room temperature incubation, the duration should be minimized.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of your sample can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact this compound from its potential degradation products.
Quantitative Data on Taxane Stability
| Compound | Condition | Parameter | Value | Reference |
| Paclitaxel | pH 1.0, 37°C | Half-life (t½) | ~2.5 hours | [2] |
| Paclitaxel | pH 4.0, 37°C | Half-life (t½) | ~200 hours | [2] |
| Paclitaxel | pH 7.4, 37°C | Half-life (t½) | ~20 hours | [5] |
| Paclitaxel | pH 10.0, 25°C | Epimerization rate constant (k_obs) | ~0.1 h⁻¹ | [1] |
Disclaimer: This data is for paclitaxel and should be used as a general indicator of taxane stability. The degradation rates of this compound may differ.
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase combination for taxanes is a mixture of acetonitrile and water or a buffer (e.g., phosphate buffer at pH 3-4).
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase it to a higher concentration (e.g., 70%) over 20-30 minutes.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer. For many taxanes, this is in the range of 227-230 nm.
-
Column Temperature: Maintain a constant column temperature, for example, 25°C or 30°C, to ensure reproducible retention times.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent to a known concentration.
-
Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting the compound to stress conditions to generate degradation products.
-
Acid Hydrolysis: Incubate the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature for a shorter period (e.g., 1-2 hours).
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system and ensure that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
References
- 1. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Taxane Resistance with 2-Deacetoxydecinnamoyltaxinine J
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Deacetoxydecinnamoyltaxinine J to address taxane resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to overcome taxane resistance?
A1: this compound is a taxane analogue. Taxanes are a class of chemotherapy drugs that target microtubules, which are essential for cell division.[1] Resistance to common taxanes like paclitaxel and docetaxel is a significant clinical challenge.[2][3] this compound, as a taxane-based reversal agent (TRA), is designed to overcome this resistance. Non-cytotoxic taxanes can be engineered by removing the C-13 side chain, which is responsible for inhibiting microtubule depolymerization and causing cytotoxicity.[4][5][6] These TRAs can potentially modulate the activity of drug efflux pumps, such as P-glycoprotein (P-gp), which are a primary cause of multidrug resistance (MDR).[2][4][5]
Q2: What are the primary mechanisms of taxane resistance that my cell line might exhibit?
A2: Taxane resistance is multifactorial. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which actively pump taxanes out of the cell, reducing their intracellular concentration.[1][4][5]
-
Alterations in Microtubule Dynamics: Mutations in the genes encoding α- and β-tubulin subunits or changes in the expression of different β-tubulin isotypes can reduce the binding affinity of taxanes to microtubules.[1][7][8] Increased expression of βIII-tubulin is frequently linked to taxane resistance.[8][9][10]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can prevent cancer cells from undergoing programmed cell death in response to taxane treatment.[1] Phosphorylation of Bcl-2, for instance, can inactivate it, and this process is influenced by taxane treatment.[11][12][13]
Q3: How do I establish a taxane-resistant cell line for my experiments?
A3: A common method is the gradual dose escalation technique.[14] This involves continuously exposing a parental cancer cell line to gradually increasing concentrations of a taxane like paclitaxel.[14] The process selects for and expands the population of resistant cells.[14] It is crucial to first determine the baseline sensitivity (IC50) of the parental cell line to the taxane.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant difference in cytotoxicity between parental and supposed "resistant" cell line after treatment with this compound. | The selected cell line may not have a high enough Resistance Index (RI). A cell line is generally considered resistant if the RI is ≥ 2.[14] | First, confirm the resistance of your cell line by calculating the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).[14] If the RI is low, you may need to continue the dose-escalation protocol to achieve a higher level of resistance. |
| High variability in MTT/cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment and seed a consistent number of cells (e.g., 1 x 10⁴ cells/well in a 96-well plate) for all conditions.[14] |
| This compound does not appear to reverse resistance in a known P-gp overexpressing cell line. | The compound may not be a potent inhibitor of P-gp activity, or the concentration used is suboptimal. | Perform a rhodamine 123 efflux assay to directly measure the effect of your compound on P-gp transport activity. Include a known P-gp inhibitor, like verapamil, as a positive control.[16] Test a wider concentration range of this compound in combination with the taxane. |
| Unexpected cytotoxicity observed with this compound alone. | The compound may possess some inherent cytotoxicity, even if designed as a non-cytotoxic agent. | Determine the IC50 of this compound alone in your parental and resistant cell lines to establish a non-toxic working concentration for combination studies. |
| Western blot for β-tubulin isotypes shows no change in expression between parental and resistant lines. | The resistance mechanism in your cell line may not be driven by alterations in tubulin isotype expression. | Investigate other resistance mechanisms. Perform a western blot to check for P-gp (MDR1) overexpression. Assess the expression of key apoptosis-related proteins like Bcl-2 and Bax. |
Quantitative Data Summary
Table 1: Hypothetical Dose Escalation Schedule for Generating a Taxol-Resistant Cell Line.
| Step | Paclitaxel Concentration (nM) | Estimated Duration | Observation |
| 1 | 1 (IC20) | 2-3 weeks | Initial high cell death, followed by the recovery of surviving clones.[14] |
| 2 | 2 | 2-3 weeks | Cells adapt and resume stable proliferation.[14] |
| 3 | 5 | 2-3 weeks | Cell growth may initially slow before recovering.[14] |
| 4 | 10 | 3-4 weeks | Increased cell death; a longer adaptation period may be necessary.[14] |
| 5 | 20 | 3-4 weeks | Selection for a more robustly resistant population.[14] |
| 6 | 50 | 4-5 weeks | Significant resistance is achieved.[14] |
| 7 | 100 | 4-5 weeks | A high-level resistant cell line is established.[14] |
Table 2: Example IC50 Values in Parental vs. Resistant Cell Lines.
| Cell Line | Treatment | Hypothetical IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., A2780) | Paclitaxel | 5 | - |
| Resistant (e.g., A2780/PTX100) | Paclitaxel | 500 | 100 |
| Resistant (e.g., A2780/PTX100) | Paclitaxel + this compound (1 µM) | 25 | 5 (Reversal Fold: 20) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[14]
-
Drug Treatment: Prepare serial dilutions of the taxane and/or this compound in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (MDR1) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Key mechanisms of taxane resistance and the potential action of this compound.
Caption: Workflow for developing and testing taxane-resistant cell lines with a reversal agent.
Caption: Logical diagram of P-glycoprotein-mediated drug efflux and its inhibition.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inactivation of Bcl-2 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BCL-2 is phosphorylated and inactivated by an ASK1/Jun N-terminal protein kinase pathway normally activated at G(2)/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Targeting NFAT2 for Reversing the P-gp-Mediated Multidrug Resistance to Paclitaxel by Manidipine [mdpi.com]
selecting appropriate solvents for 2-Deacetoxydecinnamoyltaxinine J
Welcome to the technical support center for 2-Deacetoxydecinnamoyltaxinine J. This guide provides essential information for researchers, scientists, and drug development professionals on selecting appropriate solvents for this compound. Due to the limited specific solubility data for this compound, this resource offers a practical approach based on the known properties of taxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound belongs to the taxane family of compounds. Taxanes are known for their high lipophilicity and complex, bulky structures, which result in very limited aqueous solubility.[1] It is expected that this compound will be poorly soluble in water and require organic solvents or specialized formulation systems for dissolution.
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: For initial solubilization, it is recommended to start with common polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a frequently used solvent for dissolving taxanes for in-vitro studies.[1] Other potential solvents include dimethylformamide (DMF) and ethanol. For subsequent applications, such as in-vivo studies, co-solvent systems are often necessary.
Q3: Are there any known incompatibilities with certain solvents?
Q4: Can I improve the aqueous solubility of this compound?
A4: Yes, various formulation strategies can enhance the aqueous solubility of taxane derivatives. These include the use of co-solvents (e.g., a mixture of DMSO, PEG300, and Tween 80 in saline), and encapsulation in lipid-based nanoparticles like liposomes.[1][2] The choice of method will depend on the specific experimental requirements.
Troubleshooting Guide
Issue: My this compound is not dissolving in the chosen solvent.
-
Solution 1: Increase the solvent polarity. If you are using a non-polar solvent, switch to a more polar organic solvent like DMSO or DMF.
-
Solution 2: Gently warm the solution. A slight increase in temperature can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.
-
Solution 3: Use sonication. Applying ultrasonic waves can help to break down aggregates and enhance dissolution.
-
Solution 4: Prepare a stock solution in a strong organic solvent. A concentrated stock solution can be prepared in a solvent like DMSO, which can then be diluted into the aqueous medium for your experiment. Note that the final concentration of the organic solvent should be low enough to not affect the experimental system.
Issue: The compound precipitates out of solution after dilution with an aqueous buffer.
-
Solution 1: Decrease the final concentration. The aqueous solubility of the compound is likely very low. Try diluting your stock solution further.
-
Solution 2: Incorporate a co-solvent system. For in-vivo or cell-based assays, a common approach is to use a vehicle containing a mixture of solvents and surfactants. A typical formulation could be 5% DMSO, 30% PEG300, and 5% Tween 80 in saline or PBS.[2]
-
Solution 3: Evaluate the pH of your buffer. The pH of the final solution can influence the solubility of your compound. Ensure the pH is within a range where the compound is stable and most soluble.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility | Recommendations & Remarks |
| Water | Polar Protic | Very Low / Insoluble | Not recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low / Insoluble | Not recommended for direct dissolution. |
| Ethanol | Polar Protic | Low to Moderate | May be used as a co-solvent. |
| Methanol | Polar Protic | Low to Moderate | Can be used for analytical purposes. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for preparing concentrated stock solutions for in-vitro use.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | An alternative to DMSO for stock solutions. |
| Acetone | Polar Aprotic | Moderate | Can be used for some applications but is highly volatile. |
| Dichloromethane (DCM) | Non-polar | Moderate to High | Useful for extraction and purification processes. |
| Chloroform | Non-polar | Moderate to High | Useful for extraction and purification processes. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for In-Vitro Cell-Based Assays
-
Thaw the concentrated stock solution of this compound in DMSO.
-
Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions immediately for your experiments.
Visualizations
Caption: A workflow diagram for selecting an appropriate solvent for this compound based on the experimental application.
Caption: A diagram illustrating the components of a typical co-solvent system used to formulate poorly water-soluble drugs like taxanes for in-vivo administration.
References
Technical Support Center: Minimizing Off-Target Effects of 2-Deacetoxydecinnamoyltaxinine J and Other Novel Taxanes in Vitro
Disclaimer: Limited specific data is publicly available for 2-Deacetoxydecinnamoyltaxinine J. This guide provides general strategies for minimizing off-target effects based on the well-characterized taxane class of compounds, such as paclitaxel and docetaxel. These principles are broadly applicable to novel taxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for taxanes like this compound?
A1: The primary on-target mechanism of taxanes is the stabilization of microtubules.[1][2][3] They bind to the β-tubulin subunit of microtubules, which inhibits their depolymerization.[2][3] This disruption of normal microtubule dynamics is essential for various cellular functions, particularly mitosis. The stabilization of the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][4] The formation of microtubule bundles in interphase cells is a characteristic sign of on-target taxane activity.[2]
Q2: What are potential off-target effects when using a novel taxane in vitro?
A2: Off-target effects can arise from several factors and may lead to misleading experimental results or unexpected cytotoxicity. Potential off-target effects for taxanes can include:
-
Induction of cellular stress pathways: High concentrations of taxanes can activate survival pathways, such as PI3K/AKT and MAPK/ERK, which may interfere with the intended apoptotic effect.
-
Alterations in non-microtubule proteins: While the primary target is tubulin, high concentrations of a compound can lead to interactions with other cellular proteins.
-
Mitochondrial dysfunction: Some cytotoxic effects may be linked to off-target impacts on mitochondrial function.
-
Induction of multipolar spindles: At clinically relevant concentrations, paclitaxel has been shown to cause the formation of multipolar spindles, leading to chromosome missegregation and cell death, which may be considered a distinct mechanism from complete mitotic arrest.[5]
Q3: How can I differentiate between on-target and off-target cytotoxicity in my cell culture experiments?
A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of your data. Here are some strategies:
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the compound, closer to its expected IC50 value for microtubule stabilization. Off-target effects often become more prominent at higher concentrations.[6]
-
Rescue experiments: If the cytotoxicity is on-target (i.e., due to mitotic arrest), it might be partially rescued by agents that allow cells to exit mitosis.
-
Use of resistant cell lines: Cell lines that overexpress drug efflux pumps (like P-glycoprotein) or have mutations in β-tubulin may show resistance to on-target taxane effects.[7] If your compound is still cytotoxic in these cells, it may indicate an off-target mechanism.
-
Microtubule bundling analysis: Observing the characteristic bundling of microtubules at effective concentrations can serve as a visual confirmation of on-target activity.[2]
Q4: My non-cancerous control cell line is showing high levels of cytotoxicity. What could be the cause?
A4: High cytotoxicity in non-cancerous cells can be due to several factors:
-
High compound concentration: Non-cancerous cells also rely on microtubule dynamics for cell division and other functions. High concentrations of taxanes can be toxic to any dividing cell.
-
Off-target effects: The compound may be interacting with other essential cellular components present in your control cell line.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line.
-
Prolonged exposure: Continuous exposure to the compound may lead to cumulative toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. |
| Inaccurate drug concentration. | Prepare fresh serial dilutions for each experiment. Verify stock solution concentration. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS. | |
| No significant cytotoxicity observed | Compound instability. | Prepare fresh dilutions from a properly stored stock solution. Protect from light if necessary. |
| Cell line resistance. | Use a different cell line. Check for expression of drug efflux pumps (e.g., P-glycoprotein).[7] | |
| Insufficient incubation time. | Increase the duration of compound exposure. | |
| Low compound concentration. | Perform a dose-response experiment with a wider concentration range. | |
| Unexpected morphological changes in cells | Off-target effects. | Lower the compound concentration. Compare morphology to cells treated with a well-characterized taxane. |
| Contamination. | Check for microbial contamination in the cell culture. |
Data Presentation
Table 1: Comparative IC50 Values of Taxanes in Ovarian Carcinoma Cell Lines
| Cell Line | Docetaxel IC50 (nM) | Paclitaxel IC50 (nM) |
| A2780 | 0.23 | 0.59 |
| OVCAR-3 | 0.45 | 0.85 |
| SK-OV-3 | 0.50 | 1.30 |
| Caov-3 | 0.62 | 1.20 |
| SW 626 | 0.88 | 1.05 |
| COLO 316 | 1.20 | 1.50 |
| OV-90 | 2.30 | 2.80 |
Data adapted from a study on the cytotoxicity of docetaxel in ovarian carcinoma cell lines.[8]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the concentration-dependent cytotoxic effects of a novel taxane on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other taxane)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the taxane compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the taxane. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Microtubule Bundling
Objective: To visually assess the on-target effect of a novel taxane by observing microtubule bundling.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Taxane compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells with the taxane compound at a concentration expected to be near the IC50 value for 24 hours. Include a vehicle-only control.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Look for the formation of thick microtubule bundles in the taxane-treated cells compared to the fine microtubule network in control cells.
Visualizations
Caption: Workflow for characterizing a novel taxane and investigating off-target effects.
Caption: Simplified signaling pathways for on-target and potential off-target effects of taxanes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Taxane sensitivity of ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of 2-Deacetoxydecinnamoyltaxinine J Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Deacetoxydecinnamoyltaxinine J analogues, focusing on their anticancer properties. The information is compiled from published research to facilitate further investigation and drug development in this area.
Quantitative Data Summary
The essential finding from SAR studies is that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are crucial for the anticancer activity of these analogues.[1] Modifications to these sites are expected to significantly impact cytotoxicity.
Below is a table summarizing the known activity of the parent compound and the inferred activity of its analogues based on the available literature.
| Compound | Analogue of 2-DAT-J (Modifications) | Cell Line | Activity | Reference |
| This compound (2-DAT-J) | Parent Compound | MCF-7 | Significant activity at 20 µM | [1] |
| MDA-MB-231 | Significant activity at 10 µM | [1] | ||
| Analogues (General) | Modifications at C-5 and/or C-10 | MCF-7, MDA-MB-231 | Expected reduced or abolished activity | [1] |
Experimental Protocols
The primary method utilized to evaluate the in vitro anticancer activity of this compound and its analogues is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
1. Cell Culture and Seeding:
-
Human breast cancer cell lines, such as MCF-7 and MDA-MB-231, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of each this compound analogue is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made to achieve a range of final concentrations for testing.
-
The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only (vehicle control).
3. Incubation:
-
The plates are incubated with the compounds for a specified period, typically 48 to 72 hours, to allow for the assessment of cytotoxic effects.
4. MTT Addition and Formazan Solubilization:
-
Following incubation, the medium containing the compounds is removed.
-
A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, the supernatant is carefully removed, and a solubilizing agent, such as DMSO or an isopropanol-HCl solution, is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Structure-Activity Relationship (SAR) Workflow
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Signaling Pathways of Taxoids
Caption: Key signaling pathways affected by taxoid compounds leading to apoptosis.
References
Validating the Anticancer Activity of 2-Deacetoxydecinnamoyltaxinine J: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of 2-Deacetoxydecinnamoyltaxinine J in various cancer models. The data presented is based on available preclinical studies and is compared with established anticancer agents where possible.
In Vitro Anticancer Activity: Breast Cancer Cell Lines
This compound, a taxane diterpenoid, has demonstrated notable in vitro activity against human breast cancer cell lines, specifically the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 cell lines.
Comparative Cytotoxicity Data
While direct comparative studies with established taxanes like paclitaxel and docetaxel are limited, the available data allows for an initial assessment of the potential of this compound.
| Compound | Cell Line | Concentration / IC50 | Citation |
| This compound | MCF-7 | Significant activity at 20 µM | [1] |
| This compound | MDA-MB-231 | Significant activity at 10 µM | [1] |
| Paclitaxel | MCF-7 | IC50: ~3.5 µM - 7.5 nM | [2] |
| Paclitaxel | MDA-MB-231 | IC50: ~0.3 µM - 2.5 nM | [1][2][3] |
| Docetaxel | MCF-7 | IC50: Varies (comparable to or more potent than paclitaxel) | [4] |
| Docetaxel | MDA-MB-231 | IC50: Varies (comparable to or more potent than paclitaxel) | [4] |
Note: IC50 values for paclitaxel and docetaxel can vary significantly between studies due to differences in experimental conditions such as exposure time and assay type. The provided ranges are for general comparison. The activity of this compound is reported as a concentration with significant activity rather than a precise IC50 value in the available literature.
In Vivo Anticancer Activity: DMBA-Induced Mammary Tumor Model
In a well-established in vivo model of breast cancer, this compound has shown the ability to regress mammary tumors.
Comparative In Vivo Efficacy
| Compound | Animal Model | Dosage | Outcome | Citation |
| This compound | Virgin female Sprague Dawley rats with DMBA-induced mammary tumors | 10 mg/kg body weight, orally for 30 days | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05) | [1] |
| Other Taxanes (e.g., Paclitaxel, Docetaxel) | Various rodent models of breast cancer | Varies depending on the specific drug and study design | Generally show significant tumor growth inhibition |
Note: A direct comparative in vivo study between this compound and other taxanes in the same experimental setup is not currently available in the public domain.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 values of anticancer compounds.
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a comparator drug) for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo DMBA-Induced Mammary Tumor Model
This protocol describes the induction of mammary tumors in rats using 7,12-dimethylbenz(a)anthracene (DMBA).
-
Animal Model: Use female Sprague Dawley rats, typically 50-55 days old.
-
Tumor Induction: Administer DMBA orally or via injection. A common method is a single oral gavage of 20 mg of DMBA dissolved in a suitable vehicle like corn oil.
-
Tumor Monitoring: Palpate the rats weekly to monitor for the appearance and growth of mammary tumors.
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer this compound (e.g., 10 mg/kg, orally) or a comparator drug daily for a specified duration (e.g., 30 days). The control group receives the vehicle.
-
Data Collection: Measure tumor volume regularly using calipers. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology).
-
Statistical Analysis: Compare the tumor growth inhibition between the treatment and control groups using appropriate statistical methods.
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
Based on its structural similarity to other taxanes, it is hypothesized that this compound shares a similar mechanism of action.
Caption: Proposed mechanism of this compound.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of an anticancer compound.
Caption: In vitro validation workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium(II) complex with 2-mercaptothiazoline ligand induces selective cytotoxicity involving DNA damage and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 functions in an antioxidant pathway to prevent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Taxane Resistance: A Comparative Guide on 2-Deacetoxydecinnamoyltaxinine J and a Look at Cross-Resistance Paradigms
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comparative analysis of 2-Deacetoxydecinnamoyltaxinine J in the context of taxane cross-resistance. Due to the limited specific cross-resistance data for this compound, this guide leverages experimental data from analogous taxanes, such as paclitaxel and docetaxel, to provide a representative framework for assessing its potential performance against resistant cancer cell lines.
Comparative Efficacy of Taxanes in Resistant Cell Lines
The development of resistance to taxanes is a multifaceted issue in cancer therapy. While specific data for this compound is emerging, studies on established taxanes like paclitaxel and docetaxel in resistant cell lines offer valuable insights into potential cross-resistance patterns. Resistance mechanisms often involve the overexpression of drug efflux pumps, alterations in microtubule dynamics, and defects in apoptotic signaling pathways.[1][2][3]
| Cell Line | Primary Resistance | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) | Putative Mechanism of Resistance | Reference |
| MCF-7 | - (Sensitive) | 1.5 | 0.8 | 0.5 | - | Fictional Representative Data |
| MCF-7/ADR | Doxorubicin | 150 | 85 | 30 | ABCB1 (P-gp) Overexpression | Fictional Representative Data |
| A549-T12 | Paclitaxel | 250 | 180 | 50 | β-tubulin Isotype Alteration | Fictional Representative Data |
| DU-145-DTXR | Docetaxel | 180 | 350 | 90 | ABCB1 Overexpression & Apoptotic Defects | Fictional Representative Data |
Note: The data presented in this table is a representative compilation based on typical findings in taxane resistance studies and is intended for illustrative purposes. IC50 values can vary significantly between studies and experimental conditions.
Experimental Protocols for Assessing Cross-Resistance
The following are detailed methodologies for key experiments used to evaluate cross-resistance profiles of novel therapeutic agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental in determining the concentration of a drug that inhibits the growth of a cell line by 50% (IC50).
-
Cell Seeding: Cancer cell lines (both sensitive and resistant variants) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the chemotherapeutic agents (e.g., this compound, paclitaxel, docetaxel) for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blot Analysis for Resistance Markers
This technique is used to detect and quantify the expression levels of proteins associated with drug resistance.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against resistance markers (e.g., P-glycoprotein/ABCB1, β-tubulin isotypes, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by taxanes is crucial for overcoming resistance. The following diagrams illustrate key signaling pathways and a typical experimental workflow for cross-resistance studies.
Caption: Taxane Mechanism of Action and Resistance.
Caption: Workflow for Cross-Resistance Studies.
Mechanisms of Taxane Resistance
Taxane resistance is a complex phenomenon driven by multiple molecular mechanisms.[2][3] A comprehensive understanding of these mechanisms is essential for the development of novel taxanes like this compound that can overcome existing resistance.
-
Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[4][5] These membrane proteins actively pump taxanes out of the cancer cell, reducing the intracellular drug concentration and its therapeutic effect.
-
Target Alterations: Mutations in the tubulin genes or changes in the expression of different β-tubulin isotypes can alter the binding affinity of taxanes to their microtubule target.[3][6] Overexpression of the βIII-tubulin isotype is frequently associated with taxane resistance.[6]
-
Apoptotic Dysregulation: Taxanes induce cell death primarily through apoptosis. Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins, can confer resistance.[7][8] The PI3K/AKT and MAPK signaling pathways have been implicated in modulating taxane-induced apoptosis.[9][10]
-
Cellular Microenvironment: Factors within the tumor microenvironment, including hypoxia and interactions with stromal cells, can also contribute to drug resistance.
The development of novel taxane derivatives such as this compound holds promise for overcoming some of these resistance mechanisms. Its unique chemical structure may result in a lower affinity for drug efflux pumps or a higher affinity for altered tubulin isotypes, thereby retaining efficacy in resistant tumors. Further preclinical and clinical investigations are imperative to fully elucidate its cross-resistance profile and therapeutic potential.
References
- 1. Cellular mechanisms of resistance to anthracyclines and taxanes in cancer: intrinsic and acquired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Taxane resistance in castration-resistant prostate cancer: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Independent Verification of 2-Deacetoxydecinnamoyltaxinine J's Biological Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of the novel taxane derivative, 2-Deacetoxydecinnamoyltaxinine J (2-DAT-J), with the established anticancer agents Paclitaxel and Docetaxel. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of new taxane compounds in oncology.
Introduction
This compound is a naturally occurring taxane diterpenoid isolated from the Himalayan yew (Taxus baccata).[1] Like other taxanes, it is being investigated for its potential as a chemotherapeutic agent. This guide summarizes the available experimental data on its anticancer activity and compares it to the well-documented effects of Paclitaxel and Docetaxel.
Mechanism of Action: A Shared Pathway
Taxanes, including Paclitaxel and Docetaxel, exert their cytotoxic effects by targeting microtubules. These cellular structures are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to the β-tubulin subunit of microtubules, taxanes stabilize them and prevent their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis). While the precise mechanism of 2-DAT-J has not been fully elucidated, its structural similarity to other taxanes strongly suggests a similar mode of action.
dot
Caption: General signaling pathway for taxane-based anticancer drugs.
Comparative In Vitro Efficacy
The cytotoxic activity of 2-DAT-J, Paclitaxel, and Docetaxel has been evaluated against various cancer cell lines. This section provides a comparative summary of their effects on the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | MCF-7 | ~20 | Eur J Med Chem. 2009 Oct;44(10):3947-53.[1] |
| MDA-MB-231 | ~10 | Eur J Med Chem. 2009 Oct;44(10):3947-53.[1] | |
| Paclitaxel | MCF-7 | 0.003 - 3.5 | Various |
| MDA-MB-231 | 0.0024 - 0.3 | Various | |
| Docetaxel | MCF-7 | 0.001 - 0.01 | Various |
| MDA-MB-231 | 0.001 - 0.005 | Various |
Note: The provided data for this compound represents the concentration at which significant activity was observed, not a precise IC50 value.
Comparative In Vivo Efficacy
In vivo studies are crucial for validating the therapeutic potential of a drug candidate. 2-DAT-J has been evaluated in a chemically induced mammary tumor model in rats.
| Compound | Animal Model | Dosage | Outcome | Reference |
| This compound | DMBA-induced mammary tumors in rats | 10 mg/kg body weight (oral, 30 days) | Significant regression of mammary tumors | Eur J Med Chem. 2009 Oct;44(10):3947-53.[1] |
| Paclitaxel | Various preclinical cancer models | Varies by model and route | Well-established anti-tumor activity | Extensive literature |
| Docetaxel | Various preclinical cancer models | Varies by model and route | Well-established anti-tumor activity | Extensive literature |
Experimental Protocols
For independent verification and further research, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
dot
Caption: A generalized workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Culture: Human breast cancer cell lines MCF-7 and MDA-MB-231 are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound, Paclitaxel, or Docetaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
In Vivo Mammary Tumor Model (DMBA-Induced)
dot
Caption: Workflow for the DMBA-induced rat mammary tumor model.
Protocol Details:
-
Animal Model: Female Sprague-Dawley rats (50-55 days old) are used.
-
Tumor Induction: Mammary tumors are induced by a single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA) in a suitable vehicle (e.g., sesame oil).
-
Tumor Monitoring: Animals are monitored weekly for the appearance and growth of tumors. Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound (e.g., 10 mg/kg body weight) for a period of 30 days. The control group receives the vehicle alone.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tumors are excised, weighed, and processed for histopathological examination to assess tumor regression.
Conclusion and Future Directions
The available data indicates that this compound exhibits anticancer activity against breast cancer cells both in vitro and in vivo.[1] Its efficacy, particularly against the MDA-MB-231 cell line, warrants further investigation. Future research should focus on determining the precise IC50 values in a broader range of cancer cell lines, elucidating the specific molecular interactions within the apoptotic pathway, and conducting more extensive preclinical studies to evaluate its pharmacokinetic and toxicological profile. A thorough understanding of its structure-activity relationship will be crucial for its potential development as a next-generation taxane-based therapeutic.
References
Lack of Evidence for Synergistic Effects of 2-Deacetoxydecinnamoyltaxinine J with Common Chemotherapeutics Prompts Pivot to Paclitaxel Combinations
Initial investigations into the synergistic effects of 2-Deacetoxydecinnamoyltaxinine J, a taxane diterpenoid isolated from the Himalayan yew, with various chemotherapeutic agents have revealed a significant gap in the existing scientific literature. Currently, there is no published data available to support a comparative guide on its combination therapy. However, recognizing the interest of researchers and drug development professionals in the synergistic potential of taxane-based compounds, this guide pivots to a comprehensive comparison of a closely related and extensively studied taxane, paclitaxel, with three widely used chemotherapeutics: doxorubicin, cisplatin, and gemcitabine.
This guide provides a detailed overview of the synergistic interactions of paclitaxel with these agents, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways.
Comparative Analysis of Paclitaxel's Synergistic Effects
The efficacy of paclitaxel in combination with other cytotoxic drugs is often greater than the sum of its individual effects, a phenomenon known as synergy. This is typically quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the synergistic effects of paclitaxel in combination with doxorubicin, cisplatin, and gemcitabine across various cancer cell lines.
Paclitaxel and Doxorubicin
The combination of paclitaxel and doxorubicin has shown significant synergistic cytotoxicity, particularly in breast cancer. The interaction is often schedule-dependent, with sequential administration generally yielding better results than simultaneous exposure.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Combination Index (CI) | Experimental Conditions |
| MCF-7 | Breast Cancer | ~5 | ~50 | < 1 (Synergistic) | Sequential exposure: Doxorubicin for 4h followed by Paclitaxel for 24h. |
| BRC-230 | Breast Cancer | Not specified | Not specified | < 1 (Synergistic) | Sequential treatment with doxorubicin (4 hr) followed by paclitaxel (24 hr).[1] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Additive to Antagonistic | Simultaneous exposure or Doxorubicin followed by Paclitaxel.[2] |
Paclitaxel and Cisplatin
The combination of paclitaxel and cisplatin is a cornerstone in the treatment of various solid tumors, including ovarian and non-small cell lung cancer. The synergy is highly dependent on the sequence of drug administration.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) | Combination Index (CI) | Experimental Conditions |
| A2780 | Ovarian Cancer | 0.4 - 3.4[3] | 0.1 - 0.45[3] | < 1 (Synergistic) | Sequential exposure: Paclitaxel for 24h followed by Cisplatin for 24h.[4] |
| A549 | NSCLC | ~1.35[5] | Not specified | Additive | Sequential exposure: Paclitaxel followed by cisplatin.[4] |
| PA1 | Ovarian Cancer | Not specified | Not specified | Additive | All schedules (simultaneous and sequential).[4] |
Paclitaxel and Gemcitabine
The combination of paclitaxel and gemcitabine has demonstrated synergistic effects in various cancer types, including non-small cell lung cancer, breast cancer, and pancreatic cancer. The sequence of administration is a critical determinant of the synergistic outcome.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI) | Experimental Conditions |
| A549 | NSCLC | 1.35[5] | 6.6[5] | 0.91 (Synergistic) | Sequential exposure: Gemcitabine for 24h followed by Paclitaxel for 24h.[5] |
| H520 | NSCLC | 7.59[5] | 46.1[5] | 0.27 (Strongly Synergistic) | Sequential exposure: Gemcitabine for 24h followed by Paclitaxel for 24h.[5] |
| CG5 | Breast Cancer | Not specified | Not specified | ~0.5 (Synergistic) | Both sequential exposures (Gemcitabine then Paclitaxel, and vice versa).[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of chemotherapeutic combinations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Paclitaxel and other chemotherapeutic agents
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of each drug individually and in combination at a fixed ratio. Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each drug and combination. Synergy is then calculated using the Combination Index (CI) method.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, which is a measure of long-term cell survival and reproductive integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Paclitaxel and other chemotherapeutic agents
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the single agents and their combinations for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-3 weeks until colonies of at least 50 cells are visible in the control wells.
-
Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with methanol for 5 minutes. Stain with crystal violet solution for 2 hours.
-
Colony Counting: Wash the plates with water and air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well plates
-
Paclitaxel and other chemotherapeutic agents
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of single agents or combinations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Experimental Workflows
The synergistic effects of paclitaxel with other chemotherapeutics are often mediated by complex interactions between different signaling pathways. The following diagrams illustrate these relationships and the general workflows for assessing synergy.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Deacetoxydecinnamoyltaxinine J for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2-Deacetoxydecinnamoyltaxinine J, a taxane diterpenoid, on cancer cells versus normal cells. The data presented is based on available preclinical research, offering insights into the compound's potential as a selective anticancer agent.
Executive Summary
This compound has demonstrated significant in vitro activity against breast cancer cell lines, while showing comparatively lower cytotoxicity towards a normal human cell line. This suggests a potential for selective targeting of cancer cells. The primary mechanism of action for taxanes, the class of compounds to which this compound belongs, involves the disruption of microtubule function, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the available data on the cytotoxic activity of this compound against human breast cancer cell lines and a normal human kidney epithelial cell line.
| Cell Line | Cell Type | Cancer Type | IC50 Value (µM) | Selectivity Index (SI) vs. HEK-293 |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | Not explicitly stated, but significant activity observed at 20 µM[1][2] | Not Calculable |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | Not explicitly stated, but significant activity observed at 10 µM[1][2] | Not Calculable |
| HEK-293 | Human Embryonic Kidney | Normal | Not explicitly stated[1][2] | N/A |
Note: While the key study by Reddy et al. (2009) did not provide specific IC50 values in its abstract, it highlighted concentration-dependent activity.[1][2] The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following is a generalized protocol for a colorimetric cytotoxicity assay (e.g., MTT assay), a common method used to determine the IC50 values of compounds like this compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
MCF-7, MDA-MB-231, and HEK-293 cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The culture medium is replaced with fresh medium containing these dilutions. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
Safety Operating Guide
Safe Disposal of 2-Deacetoxydecinnamoyltaxinine J: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Deacetoxydecinnamoyltaxinine J, a taxane derivative, is critical to ensure laboratory safety and environmental protection. As a compound analogous to other cytotoxic agents like Paclitaxel, it should be handled with the utmost care, following established protocols for chemotherapeutic and hazardous waste. This guide provides a step-by-step operational plan for its disposal.
I. Waste Categorization and Handling
All waste materials contaminated with this compound must be segregated at the point of generation. The primary categorization is based on the concentration of the residual compound.
| Waste Category | Description | Examples |
| Bulk Waste | Contains more than 3% of the original drug by weight. | Unused or expired pure compound, concentrated stock solutions, heavily contaminated materials from spills. |
| Trace Waste | Contains less than 3% of the original drug by weight. | "RCRA empty" containers, used personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials), and tubing.[1] |
II. Experimental Protocol: Decontamination of Labware
For non-disposable labware, a validated decontamination procedure is essential. A general protocol for taxane compounds involves:
-
Initial Rinse: Carefully rinse the contaminated labware with a solvent in which this compound is soluble (e.g., ethanol, methanol, or a suitable detergent solution). Collect this rinse as bulk liquid waste.
-
Soaking: Immerse the labware in a high-pH cleaning solution (e.g., 1N NaOH or a specialized laboratory cleaning solution) for a minimum of 2 hours to hydrolyze and inactivate any residual taxane.
-
Thorough Washing: Wash the labware with hot, soapy water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry or use a laboratory oven.
III. Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE):
-
Before handling any waste, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-grade nitrile gloves.
2. Waste Segregation:
-
Bulk Waste:
-
Solids: Place unused compounds and heavily contaminated items in a black, puncture-proof, and leak-proof hazardous waste container labeled "Hazardous - Chemotherapy Waste".[1]
-
Liquids: Collect unused solutions and initial rinsates in a sealed, shatter-resistant container, also labeled "Hazardous - Chemotherapy Waste". Do not dispose of liquid waste down the drain.[2]
-
-
Trace Waste:
-
Solids: Place items with minimal residual contamination, such as gloves, gowns, and empty vials, into a yellow, puncture-resistant container or bag labeled "Trace Chemotherapy Waste".[1][3]
-
Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated yellow or black sharps container labeled for chemotherapy waste.[3]
-
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For powders, gently cover with wetted absorbent pads to avoid aerosolization.[4]
-
For liquids, absorb with appropriate spill pads.[4]
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[4]
-
All materials used for spill cleanup are considered bulk waste and must be disposed of in the black hazardous waste container.[1]
4. Waste Collection and Pickup:
-
Once waste containers are full (do not overfill), securely seal them.
-
Store the sealed containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2]
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 2-Deacetoxydecinnamoyltaxinine J
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Deacetoxydecinnamoyltaxinine J. Given its use in pharmaceutical research, particularly in cancer studies due to its structural similarity to taxanes, this compound should be treated as a potentially cytotoxic agent.[1] Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. These recommendations are based on established guidelines for handling cytotoxic and hazardous drugs.[2][3][4][5][6]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Low-Volume Handling (e.g., weighing, preparing solutions in a containment hood) | Double pair of chemotherapy-tested nitrile gloves (ASTM D6978)[2] | Disposable, back-closing, coated gown[2] | Safety glasses with side shields or chemical splash goggles[3] | Not generally required if handled within a certified chemical fume hood or biological safety cabinet. | Hair cover, shoe covers[2][6] |
| Higher-Volume Handling or Potential for Aerosolization | Double pair of chemotherapy-tested nitrile gloves (ASTM D6978)[2] | Disposable, back-closing, coated gown[2] | Chemical splash goggles and a full-face shield[2][5] | A fit-tested N95 respirator or higher (e.g., PAPR) should be considered[2][3][6] | Hair cover, beard/mustache cover, double shoe covers[2][6] |
| Spill Cleanup | Two pairs of chemotherapy-tested nitrile gloves[3] | Impervious gown or coveralls[3] | Chemical splash goggles and a full-face shield[2][6] | For large spills or powders, a fit-tested N95 respirator or a respirator with a combination of particulate and chemical cartridges is required[3] | Disposable shoe covers[3] |
| Waste Disposal | Double pair of chemotherapy-tested nitrile gloves[2] | Disposable, back-closing, coated gown[2] | Safety glasses with side shields or chemical splash goggles | Not generally required | N/A |
II. Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
